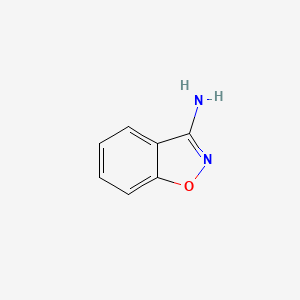

1,2-Benzisoxazol-3-amine

説明

Structure

3D Structure

特性

IUPAC Name |

1,2-benzoxazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O/c8-7-5-3-1-2-4-6(5)10-9-7/h1-4H,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLMVYUBGWZWUGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NO2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30381536 | |

| Record name | 1,2-Benzisoxazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30381536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36216-80-5 | |

| Record name | 1,2-Benzisoxazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30381536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-benzoxazol-3-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1,2 Benzisoxazol 3 Amine and Its Derivatives

Classical Synthetic Approaches

Traditional methods for the synthesis of the 1,2-benzisoxazole (B1199462) core are typically based on the construction of the five-membered isoxazole (B147169) ring onto a pre-existing benzene (B151609) ring. These approaches often involve intramolecular cyclization reactions, forming either the C–O or N–O bond of the heterocyclic ring. chim.it

Base-Catalyzed Cyclization of o-Hydroxy Ketoximes and Derivatives

One of the most popular and elegant methods for synthesizing 1,2-benzisoxazole derivatives is the base-catalyzed cyclization of o-hydroxy ketoximes or their derivatives. researchgate.net This reaction proceeds through the formation of a phenoxide ion, which then undergoes an intramolecular nucleophilic attack on the nitrogen atom of the oxime or a derivative where the oxime's hydroxyl group has been converted into a better leaving group. researchgate.net

The process generally involves two steps: the oximation of an o-hydroxyaryl ketone, followed by cyclization. For instance, o-hydroxyacetophenones can be converted to their tosylates, which then undergo oximation. Refluxing these derivatives in the presence of a base like sodium hydroxide (B78521) (NaOH) in a solvent such as dioxane yields the corresponding 3-substituted 1,2-benzisoxazoles. researchgate.net

| Starting Material | Reagents and Conditions | Product | Yield (%) |

|---|---|---|---|

| Oxime of Benzene Sulfonate of o-Hydroxyacetophenone | NaOH, Dioxane, Reflux (12h) | 3-Methyl-1,2-benzisoxazole | Good |

| Oxime of Benzene Sulfonate of o-Hydroxypropiophenone | NaOH, Dioxane, Reflux (12h) | 3-Ethyl-1,2-benzisoxazole | Good |

| Oxime of Benzene Sulfonate of o-Hydroxybenzophenone | NaOH, Dioxane, Reflux (12h) | 3-Phenyl-1,2-benzisoxazole | Good |

Cyclization of 2-Hydroxyaryl Ketoxime and Aldoxime Derivatives

This approach is a cornerstone for 1,2-benzisoxazole synthesis and relies on the formation of the N–O bond through intramolecular cyclization. chim.it The key step is the conversion of the oxime's hydroxyl group into a good leaving group, which facilitates the nucleophilic attack by the phenolic hydroxyl. chim.it Various reagents can be employed for this activation, including thionyl chloride in the presence of pyridine, which has been used to synthesize 3-methyl-1,2-benzisoxazole and the parent 1,2-benzisoxazole from o-hydroxyacetophenone oxime and salicylaldoxime, respectively. clockss.org

A significant challenge with this method is the potential for a competitive Beckmann rearrangement, which leads to the formation of isomeric benzo[d]oxazoles as side products. chim.it The reaction conditions, the configuration of the oxime (E/Z isomers), and the nature of the activating group can influence the ratio of the desired 1,2-benzisoxazole to the benzoxazole (B165842) byproduct. thieme-connect.de For instance, a tunable cyclization of o-hydroxyaryl ketoximes can be achieved using a bis(trichloromethyl) carbonate (BTC)/triphenylphosphine (B44618) oxide (TPPO) system. In the presence of triethylamine (B128534) (Et3N), the reaction favors intramolecular nucleophilic substitution to yield 3-substituted 1,2-benzisoxazoles in high yields. clockss.org

| Starting Material (o-Hydroxyaryl Ketoxime) | Reagents and Conditions | Product | Yield (%) |

|---|---|---|---|

| 1-(2-hydroxyphenyl)ethan-1-one oxime | BTC/TPPO, Et3N, DCM, 25 °C, 0.5 h | 3-Methyl-1,2-benzisoxazole | 92 |

| 1-(2-hydroxy-5-methylphenyl)ethan-1-one oxime | BTC/TPPO, Et3N, DCM, 25 °C, 0.5 h | 3,5-Dimethyl-1,2-benzisoxazole | 89 |

| 1-(5-bromo-2-hydroxyphenyl)ethan-1-one oxime | BTC/TPPO, Et3N, DCM, 25 °C, 0.5 h | 5-Bromo-3-methyl-1,2-benzisoxazole | 85 |

| 1-(2-hydroxy-5-nitrophenyl)ethan-1-one oxime | BTC/TPPO, Et3N, DCM, 25 °C, 0.5 h | 3-Methyl-5-nitro-1,2-benzisoxazole | 74 |

Posner Reaction in 1,2-Benzisoxazole-3-acetic Acid Synthesis

The synthesis of 1,2-benzisoxazole-3-acetic acid, a key intermediate for the anticonvulsant drug zonisamide (B549257), can be achieved via the Posner reaction. google.comresearchgate.net This method involves the reaction of 4-hydroxycoumarin (B602359) with hydroxylamine (B1172632) in the presence of a base. google.comgoogle.com The reaction opens the lactone ring of the coumarin (B35378) and subsequently forms the isoxazole ring.

The choice of base and solvent significantly impacts the reaction's yield and the formation of byproducts, such as oximes. google.com Various bases, including sodium carbonate, potassium carbonate, and organic amines like triethylamine, have been utilized. google.comgoogle.com The use of alcoholic solvents is also common in this process. google.com

| Base | Solvent | Yield of 1,2-benzisoxazole-3-acetic acid (%) | Reference |

|---|---|---|---|

| Sodium Carbonate | n-Butanol | 98 | google.com |

| Sodium Carbonate | Methanol | 87.5 | google.com |

| Sodium Carbonate | Ethanol (B145695) | 82 | google.com |

| Potassium Carbonate | n-Butanol | 82.9 | google.com |

Reaction of o-Halo- or o-Nitrobenzonitrile with N-Hydroxyacetamide

A convenient one-pot synthesis for 3-amino-1,2-benzisoxazole derivatives has been developed starting from o-halo- or o-nitrobenzonitriles. This methodology involves the reaction of the starting benzonitrile (B105546) with a hydroxamate anion, such as that derived from N-hydroxyacetamide. The initially formed N-(2-cyanophenoxy) intermediate undergoes an in situ intramolecular cyclization in the presence of a base to yield the final 3-amino-1,2-benzisoxazole product. researchgate.net

Another related approach begins with o-chlorobenzaldehydes. These are first converted into the corresponding oximes, which are then chlorinated with N-chlorosuccinimide (NCS) to form 2-chloro-N-hydroxybenzimidoyl chlorides. Subsequent reaction with an excess of a cyclic amine, followed by a base-catalyzed cyclization (e.g., heating with KOH in a dioxane/water mixture), affords 3-amino-substituted 1,2-benzisoxazoles in good yields. chim.it

Cyclization of Imidazothiadiazole Derivatives

The synthesis of 1,2-benzisoxazoles through the cyclization or ring transformation of imidazothiadiazole derivatives is not a commonly reported or established method in the chemical literature. Searches for direct conversion pathways have not yielded specific synthetic protocols for this transformation. Existing literature primarily focuses on the synthesis of the imidazothiadiazole ring system itself or on creating molecules where a 1,2-benzisoxazole moiety is linked to an imidazothiadiazole scaffold, rather than the conversion of one to the other. nih.govresearchhub.com

Advanced and Novel Synthetic Strategies

In addition to classical methods, a number of advanced and novel strategies have emerged for the synthesis of 1,2-benzisoxazoles, offering milder reaction conditions, greater efficiency, and broader substrate scope.

One prominent modern approach is the [3+2] cycloaddition reaction between arynes and nitrile oxides. organic-chemistry.org In this method, both highly reactive intermediates are generated in situ. Arynes can be produced from precursors like o-(trimethylsilyl)aryl triflates upon treatment with a fluoride (B91410) source, which can also act as a base to generate the nitrile oxide from a chlorooxime. This strategy provides a direct route to functionalized 1,2-benzisoxazoles under mild conditions. organic-chemistry.org

Copper-catalyzed intramolecular C–O bond formation represents another significant advancement. For example, the cyclization of Z-isomers of certain oximes can be performed at room temperature using a catalytic amount of copper(I) iodide (CuI) with a ligand like N,N'-dimethylethylenediamine (DMEDA), affording good yields of the benzisoxazole products. chim.it This catalytic method is a milder alternative to traditional base-promoted cyclizations. chim.it

Furthermore, photochemical methods have been explored. The base-mediated photochemical cyclization of 2-azidobenzoic acids leads to the formation of 2,1-benzisoxazol-3(1H)-ones through a nitrene intermediate. nih.gov While this produces the isomeric 2,1-benzisoxazole system, it highlights the use of photochemistry in synthesizing related scaffolds under mild, room-temperature conditions.

Another innovative, neutral-condition synthesis involves the use of a triphenylphosphine (PPh3) and 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) system. This reagent combination efficiently converts 2-hydroxyaryl aldoximes and ketoximes into 1,2-benzisoxazoles in excellent yields at room temperature, avoiding the need for acidic or basic conditions that can be incompatible with sensitive functional groups. researchgate.net

Microwave-Promoted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates and improving yields. An efficient microwave-promoted pathway has been developed for the synthesis of 3-amino-substituted 1,2-benzisoxazoles. tandfonline.comtandfonline.com This method proceeds via a nucleophilic aromatic substitution on a 3-chloro-1,2-benzisoxazole (B94866) precursor. tandfonline.com

Chlorination: The corresponding 3-hydroxy-1,2-benzisoxazoles are converted to 3-chloro-1,2-benzisoxazoles. This step can be performed with quantitative yields in approximately 2 hours using microwave irradiation. tandfonline.comnih.gov

Amination: The resulting 3-chloro intermediate is then reacted with a variety of amines. Under microwave heating, the desired 3-amino-1,2-benzisoxazoles are obtained in good to high yields, typically ranging from 54–90%, with reaction times between 1 to 6 hours. tandfonline.comnih.gov

This efficient, microwave-assisted route offers a significant improvement over traditional methods and is applicable to a variety of substrates for the development of new substituted 1,2-benzisoxazoles. tandfonline.comtandfonline.com

| Precursor | Reagent | Conditions | Product | Yield (%) | Ref |

| 3-Hydroxy-1,2-benzisoxazole | POCl₃ | Microwave, 2h | 3-Chloro-1,2-benzisoxazole | Quantitative | tandfonline.comresearchgate.net |

| 3-Chloro-1,2-benzisoxazole | Various Amines | Microwave, 1-6h | 3-Amino-1,2-benzisoxazole | 54-90 | tandfonline.comnih.gov |

One-Pot Procedures for 3-Amino-1,2-benzisoxazole

One-pot syntheses are highly valued for their efficiency, reduced waste, and simplified procedures. A notable one-pot method has been established for the synthesis of 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole (B18052) hydrochloride, a key pharmaceutical intermediate. niscpr.res.in This process starts from the key intermediate 2,4-difluorobenzoyl-4-piperidine and combines several transformations into a single step. The reaction involves the use of hydroxylamine sulfate (B86663) and powdered potassium hydroxide, which facilitates an in situ generation of the oxime, followed by its subsequent internal cyclization to form the benzisoxazole ring. niscpr.res.in The procedure also incorporates the alkaline hydrolysis of a protecting group in the same pot. niscpr.res.in

Another example of an efficient one-pot synthesis in this chemical family is the creation of benzisoxazole-4,7-diols. This reaction proceeds by generating both highly reactive nitrile oxides and 1,4-benzoquinones in situ from readily available oximes and substituted phenols, respectively, in an aqueous medium. chim.it

Copper-Catalyzed Cyclization of Z-Oximes

Copper catalysis offers a more abundant and cost-effective alternative to precious metal catalysts like palladium for certain organic transformations. Copper(I) catalysts, such as copper chloride (CuCl), have been shown to effectively mediate the cyclization of oximes to form isoxazole rings. thieme-connect.de

While these reactions can often proceed from a mixture of E/Z-oxime isomers, the cyclization of the Z-isomer is particularly efficient. thieme-connect.de The reaction typically requires elevated temperatures to proceed. This methodology is part of a broader class of copper-catalyzed reactions that can be used to form various N-heterocycles, providing an effective alternative to palladium-based systems for constructing C-N bonds. rsc.orgnih.govrsc.org

| Substrate Type | Catalyst | Conditions | Product | Significance | Ref |

| Propargylamine | CuCl | Elevated Temp | Isoxazole | Demonstrates Cu(I) efficacy in cyclization | thieme-connect.de |

| O-Pentafluorobenzoyl oximes | Cu(I) variants | N/A | N-Heterocycles | Alternative to Pd-catalysis for aza-Heck type reactions | rsc.org |

Palladium-Catalyzed Cyclization Approaches

Palladium-catalyzed reactions are a cornerstone of modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. In the context of benzisoxazole synthesis, palladium catalysis is employed in intramolecular cyclization reactions, such as aza-variants of the Heck reaction. rsc.org

The general mechanism for these transformations involves the oxidative addition of a Pd(0) catalyst into the N-O bond of an oxime ester. This step generates a reactive imino-Pd(II) intermediate, which can then undergo migratory insertion with a pendant alkene, leading to the cyclized product. rsc.org While highly effective, these palladium-based systems are often compared with more sustainable copper-catalyzed variants. rsc.org Other related palladium-catalyzed cyclizations, like the aza-Wacker reaction, are also used to construct various nitrogen-containing heterocycles. semanticscholar.org

Synthesis via [3+2]-Cycloaddition Reactions (e.g., Nitrile Oxides and Arynes)

A modern and direct route to functionalized benzisoxazoles involves the [3+2] cycloaddition of two highly reactive intermediates: nitrile oxides and arynes. nih.govorganic-chemistry.org This method is notable for its mild reaction conditions and broad substrate scope. organic-chemistry.org

In this procedure, both reactive components are generated in situ.

Arynes are typically formed from o-(trimethylsilyl)aryl triflates through treatment with a fluoride ion source, such as cesium fluoride (CsF). nih.govorganic-chemistry.org

Nitrile oxides are generated from corresponding chlorooximes, a reaction that can also be induced by the fluoride ion, which acts as a base. nih.gov

The optimal conditions generally involve the slow addition of the chlorooxime to a mixture of the aryne precursor and CsF in a solvent like acetonitrile, which aligns the rates of formation of the two intermediates and maximizes the yield of the cycloaddition product. nih.gov This approach tolerates a wide variety of functional groups on both the aryne precursor and the nitrile oxide, providing access to benzisoxazoles with diverse aryl, alkyl, alkenyl, and heterocyclic substituents at the 3-position. nih.govorganic-chemistry.org

| Aryne Precursor Substituent | Nitrile Oxide Precursor Substituent | Yield (%) | Ref |

| H | 4-MeOC₆H₄ | 90 | nih.gov |

| 3,4-(MeO)₂ | 4-MeOC₆H₄ | 65 | nih.gov |

| 4-CO₂Et | 4-MeOC₆H₄ | 80 | nih.gov |

| H | 4-FC₆H₄ | 84 | nih.gov |

| H | Thiophen-2-yl | 54 | nih.gov |

Conversion of 2-Hydroxyaryl Aldoximes and Ketoximes

One of the most common and traditional approaches to the 1,2-benzisoxazole core is the cyclization of 2-hydroxyaryl aldoximes and ketoximes. chim.it This synthetic strategy relies on an intramolecular nucleophilic substitution where the phenolic hydroxyl group attacks the nitrogen atom of the oxime. chim.itthieme-connect.de

To facilitate this cyclization, the hydroxyl group of the oxime must first be converted into a good leaving group. This is typically achieved by reacting the oxime with various reagents, leading to a formal dehydration reaction. chim.it Common reagents used for this activation and subsequent cyclization include:

Sulfonyl chlorides (e.g., TsCl, MsCl) in the presence of a base like triethylamine. chim.it

Thionyl chloride (SOCl₂). chim.it

Triflic anhydride (B1165640) (Tf₂O), which has been used for the efficient synthesis of benzisoxazoles and quinolone-fused isoxazoles in high yields. chim.it

Furthermore, treatment of 2-hydroxyaryl ketoximes with oxidizing agents such as iodobenzene (B50100) diacetate or N-chlorosuccinimide (NCS) in water can lead to the formation of 1,2-benzisoxazole 2-oxides under mild conditions. psu.edu

Synthesis from O-Aryloxime Ethers

The synthesis of 3-amino-1,2-benzisoxazoles can be achieved through the cyclization of O-aryloxime ethers. chim.it This method begins with the preparation of the O-aryloxime intermediate, for instance, from the reaction of a 2-fluorobenzonitrile (B118710) with Kaiser oxime resin. chim.it

The subsequent and key step is the treatment of the O-aryloxime ether with a strong acid mixture, such as trifluoroacetic acid (TFA) and hydrochloric acid (HCl). This acidic treatment induces the cyclization of an intermediate hydroxylamine to afford the final 3-amino-1,2-benzisoxazole product in good yields. chim.it

Photochemical N-O Bond-Forming Cyclization of 2-Azidobenzoic Acids (for 2,1-benzisoxazol-3(1H)-ones)

A notable method for synthesizing the related 2,1-benzisoxazol-3(1H)-one scaffold is the base-mediated photochemical cyclization of 2-azidobenzoic acids. beilstein-journals.orgdntb.gov.uanih.gov This approach offers a pathway to functionalized 2,1-benzisoxazol-3(1H)-ones under mild, room temperature conditions, which is particularly useful for accessing thermally labile compounds. beilstein-journals.org

The core of this reaction is the formation and subsequent photolysis of 2-azidobenzoate anions, which has been identified as an essential step for the ring closure to occur. beilstein-journals.orgdntb.gov.uanih.gov The process involves the irradiation of 2-azidobenzoic acids, leading to the formation of the desired heterocycle. sciforum.net The effectiveness and yield of this cyclization can be influenced by the wavelength of the actinic light used. sciforum.net For instance, changing the light wavelength from 365 nm to 253.7 nm has been observed to increase the yield of 2,1-benzisoxazol-3(1H)-one, potentially by mitigating secondary photolysis of the product. sciforum.net The proposed mechanism suggests that the photolysis of the 2-azidobenzoate anion facilitates the heterocyclization product. beilstein-journals.org

Development of 1,2-Benzisoxazol-3-acetamide Derivatives

The synthesis of 1,2-benzisoxazol-3-acetamide derivatives has been a subject of significant interest. A primary route to these compounds involves the condensation reaction between 1,2-benzisoxazole-3-acetic acids and α-alkyl-α-methylbenzylamines. tandfonline.com The requisite 1,2-benzisoxazole-3-acetic acid can be prepared from 4-hydroxycoumarins through the Posner reaction with hydroxylamine. tandfonline.come-journals.inresearchgate.net

Various coupling reagents, such as 2-chloro-1-methylpyridinium (B1202621) iodide or 2-fluoro-1-methyl-pyridinium p-toluenesulfonate, can be employed to facilitate the amide bond formation, leading to a variety of N-α-alkyl-α-methylbenzyl-1,2-benzisoxazole-3-acetamides in good yields. tandfonline.com

Further modifications can be performed on the acetamide (B32628) side chain. For example, halogenation at the α-position of the acetamide can be achieved. Treatment with bromine can yield α,α-dibromo compounds, while N-chlorosuccinimide (NCS) can be used for α-chlorination. tandfonline.come-journals.in Additionally, alkylation at the exomethylene carbon can be carried out by reacting the corresponding anion (generated with a strong base like n-butyllithium) with alkyl halides. tandfonline.come-journals.in

Derivatization Strategies of the 1,2-Benzisoxazol-3-amine Scaffold

Substitution at the 3-Amino Position

The 3-amino group of the 1,2-benzisoxazole scaffold is a key position for derivatization. An efficient method for introducing various substituents at this position involves a microwave-promoted nucleophilic aromatic substitution. nih.govresearchgate.net This strategy typically starts with a 3-hydroxy-1,2-benzisoxazole, which is converted to a more reactive 3-chloro-1,2-benzisoxazole intermediate, also achievable under microwave irradiation. nih.govresearchgate.net The subsequent reaction of the 3-chloro derivative with a range of amines under microwave heating furnishes the desired 3-amino-substituted 1,2-benzisoxazoles in good to high yields (54-90%) within a few hours. nih.govresearchgate.net

Another approach involves a one-pot synthesis where an o-halo or o-nitrobenzonitrile is treated with a hydroxamate anion. This generates an N-(2-cyano-phenoxy) intermediate that undergoes intramolecular cyclization in the presence of a base to yield 3-amino-1,2-benzisoxazole derivatives. e-journals.in

Halogenation and its Positional Effects (e.g., 5-position)

Halogenation of the 1,2-benzisoxazole ring is a common derivatization strategy, with the position of the halogen having a significant impact on the compound's properties. The introduction of a halogen atom, such as bromine, at the 5-position of the benzisoxazole ring has been reported. tandfonline.comnih.gov For instance, reacting a 1,2-benzisoxazole-3-acetamide (B1267419) with bromine in glacial acetic acid can yield the corresponding 5-bromo derivative. researchgate.net This substitution has been noted to influence the biological activity of the resulting molecules. nih.gov Halogenation can also be performed at other positions, such as the 7-position, or result in di-substituted products like 4,6-dichloro derivatives. tandfonline.com

As mentioned previously, halogenation can also be directed to the side chain, specifically at the α-carbon of 3-acetamide derivatives, using reagents like N-chlorosuccinimide or bromine. tandfonline.come-journals.in

Introduction of Sulfamoyl Groups

The introduction of sulfamoyl groups represents another important derivatization pathway. Specifically, 3-(sulfamoylmethyl)-1,2-benzisoxazole derivatives have been synthesized and studied. nih.govacs.org The synthesis starts from 3-(bromomethyl)-1,2-benzisoxazole. nih.gov This precursor undergoes a reaction with sodium bisulfite, followed by chlorination and subsequent amination to yield the target sulfamoylmethyl derivatives. nih.gov Further derivatization can include substitution on the sulfamoyl group itself, leading to monoalkylated compounds. nih.gov The structure of (1,2-benzisoxazol-3-yl)methanesulfonamide has been confirmed, showing intermolecular hydrogen bonds involving the sulfonamide nitrogen and the benzisoxazole ring nitrogen. nih.gov

Conjugation with Peptides and Amino Acids

To enhance biological activity and modify physicochemical properties, the 1,2-benzisoxazole scaffold can be conjugated with amino acids and peptides. mdpi.comnih.gov This strategy combines the structural features of the heterocyclic core with the properties of peptides, potentially improving aspects like cell membrane passage. mdpi.com The conjugation of bioactive molecules, including heterocycles like benzisoxazole, to amino acids or peptides is a promising method for developing new chemical entities. mdpi.comnih.govresearchgate.net For example, amino acids have been conjugated to 3-(4-piperidyl)-6-fluoro-1,2-benzisoxazole. mdpi.com These hybrid molecules merge the pharmacophoric features of the benzisoxazole with the biocompatibility and structural diversity of amino acids. mdpi.com

Data Tables

Table 1: Examples of Synthesized N-α,α-dimethylbenzyl-1,2-benzisoxazole-3-acetamide Derivatives

| Compound No. | R¹ (Substitution on Benzisoxazole Ring) | R² (Substitution on Benzyl Group) | Yield (%) |

|---|---|---|---|

| 9a | H | H | 85 |

| 9b | 5-Cl | H | 92 |

| 9c | 5-Br | H | 88 |

| 9d | 5-F | H | 75 |

| 9e | 5-Me | H | 83 |

| 9f | 7-Cl | H | 78 |

Data synthesized from information presented in the literature. tandfonline.com

Table 2: Synthesis of 3-Amino-Substituted 1,2-Benzisoxazoles via Microwave-Promoted Nucleophilic Aromatic Substitution

| Amine Reactant | Reaction Time (h) | Yield (%) |

|---|---|---|

| Piperidine (B6355638) | 1 | 85 |

| Morpholine (B109124) | 2 | 90 |

| Aniline | 6 | 65 |

| Benzylamine | 4 | 78 |

Data synthesized from information presented in the literature. nih.gov

Hybrid Compound Synthesis (e.g., with pyrazoles, triazoles, phthalazinyl moieties)

The strategic design of hybrid molecules, which covalently link two or more distinct pharmacophoric units, is a prominent and powerful approach in modern medicinal chemistry. This strategy aims to develop novel chemical entities with potentially synergistic, additive, or unique biological activities that surpass those of the individual components. The 1,2-benzisoxazole scaffold, a known "privileged structure" due to its presence in numerous bioactive compounds, serves as an excellent anchor for creating such hybrids. By tethering it to other biologically important heterocycles like pyrazoles, triazoles, and phthalazinyl moieties, researchers can explore new chemical spaces and modulate pharmacological profiles. This section details the synthetic methodologies employed to create these complex and promising hybrid compounds derived from this compound.

Synthesis with Pyrazole (B372694) Moieties

The synthesis of 1,2-benzisoxazole-pyrazole hybrids often involves multi-step sequences where the pyrazole ring is constructed onto a pre-formed 1,2-benzisoxazole core, or vice versa. A common and versatile method is the condensation reaction between a hydrazine (B178648) derivative and a 1,3-dicarbonyl compound.

A representative synthetic pathway begins with the functionalization of the 1,2-benzisoxazole core to introduce a 1,3-dicarbonyl equivalent. For instance, 1,2-benzisoxazole-3-acetic acid can be converted into a β-keto ester. This intermediate then undergoes a classical Knorr pyrazole synthesis by reacting with a substituted hydrazine (e.g., phenylhydrazine) in an acidic medium, such as acetic acid, leading to the formation of the N-substituted pyrazole ring attached to the 1,2-benzisoxazole scaffold.

Another approach involves the Claisen-Schmidt condensation of a 2-acetyl-1,2-benzisoxazole derivative with a substituted aromatic aldehyde to form a chalcone (B49325) intermediate. These chalcones (α,β-unsaturated ketones) are excellent precursors for pyrazole synthesis. Subsequent reaction with hydrazine hydrate (B1144303) or its derivatives in a suitable solvent like ethanol leads to cyclization, yielding the corresponding pyrazoline, which can be oxidized in situ to the aromatic pyrazole hybrid.

Table 1: Illustrative Synthesis of a 1,2-Benzisoxazole-Pyrazole Hybrid

| Step | Starting Material | Reagents & Conditions | Intermediate/Product |

| 1 | 3-(Chloromethyl)-1,2-benzisoxazole | 1. KCN, DMSO2. NaOH, H₂O (Hydrolysis) | 1,2-Benzisoxazole-3-acetic acid |

| 2 | 1,2-Benzisoxazole-3-acetic acid | 1. SOCl₂2. Diethyl malonate, Mg(OEt)₂ | Ethyl 4-(1,2-benzisoxazol-3-yl)-3-oxobutanoate |

| 3 | Ethyl 4-(1,2-benzisoxazol-3-yl)-3-oxobutanoate | Phenylhydrazine, Acetic Acid, Reflux | Ethyl 5-(1,2-benzisoxazol-3-ylmethyl)-1-phenyl-1H-pyrazole-3-carboxylate |

Synthesis with Triazole Moieties

The fusion of the 1,2-benzisoxazole ring with a 1,2,3-triazole moiety is most efficiently achieved through the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction is renowned for its high efficiency, mild reaction conditions, and exceptional regioselectivity, exclusively yielding the 1,4-disubstituted triazole isomer.

The synthesis commences with the conversion of the primary amine group of this compound into an azide (B81097), which serves as a key intermediate. This transformation is typically performed via a diazotization reaction, where the amine is treated with an ice-cold solution of sodium nitrite (B80452) in the presence of a strong acid (like HCl) to form a diazonium salt. This salt is then quenched in situ with a solution of sodium azide to yield 3-azido-1,2-benzisoxazole.

The subsequent and final step is the CuAAC reaction. The 3-azido-1,2-benzisoxazole is reacted with a diverse range of terminal alkynes in the presence of a copper(I) catalyst. The catalyst is often generated in situ from copper(II) sulfate and a reducing agent like sodium ascorbate. This reaction proceeds smoothly in various solvent systems, such as a mixture of t-butanol and water, to furnish the desired 1,2-benzisoxazole-tethered 1,2,3-triazole hybrids in good to excellent yields.

Table 2: Synthesis of 1,2-Benzisoxazole-1,2,3-Triazole Hybrids via CuAAC

| Step | Starting Material | Reagents & Conditions | Intermediate/Product |

| 1 | This compound | 1. HCl, H₂O, 0-5 °C2. NaNO₂ (aq)3. NaN₃ (aq) | 3-Azido-1,2-benzisoxazole |

| 2 | 3-Azido-1,2-benzisoxazole | Terminal Alkyne (R-C≡CH), CuSO₄·5H₂O, Sodium Ascorbate, t-BuOH/H₂O, rt | 3-(4-Substituted-1H-1,2,3-triazol-1-yl)-1,2-benzisoxazole |

Synthesis with Phthalazinyl Moieties

Creating hybrid structures incorporating a phthalazinone ring—a key component of many biologically active compounds—relies on well-established condensation methodologies. The most direct route involves the reaction of a hydrazine-containing derivative with a phthalic acid equivalent, such as phthalic anhydride or a 2-aroylbenzoic acid. longdom.orglongdom.org

To synthesize a 1,2-benzisoxazole-phthalazinone hybrid, one could envision a strategy starting from this compound. The amine can first be converted into a hydrazine derivative. For example, diazotization followed by reduction would yield 1,2-benzisoxazol-3-yl-hydrazine. This key intermediate can then be condensed with phthalic anhydride in a solvent like acetic acid or ethanol under reflux. longdom.orglongdom.org The reaction proceeds via the initial formation of a hydrazide intermediate, which subsequently undergoes intramolecular cyclization and dehydration to form the stable phthalazinone ring system, resulting in a 2-(1,2-benzisoxazol-3-yl)phthalazin-1(2H)-one hybrid.

Alternatively, a 2-aroylbenzoic acid bearing a 1,2-benzisoxazole moiety can be synthesized via a Friedel-Crafts reaction. This intermediate can then be cyclized by heating with hydrazine hydrate. ekb.eg This method allows for the introduction of additional substituents on the phthalazinone core. These synthetic routes offer robust and versatile platforms for generating a library of novel hybrid compounds for further biological evaluation. longdom.org

Table 3: Plausible Synthesis of a 1,2-Benzisoxazole-Phthalazinone Hybrid

| Step | Starting Material | Reagents & Conditions | Intermediate/Product |

| 1 | This compound | 1. NaNO₂, HCl, 0-5 °C2. SnCl₂, HCl | 1,2-Benzisoxazol-3-yl-hydrazine |

| 2 | 1,2-Benzisoxazol-3-yl-hydrazine | Phthalic anhydride, Acetic Acid, Reflux | 2-(1,2-Benzisoxazol-3-yl)phthalazin-1(2H)-one |

Pharmacological Investigations and Biological Activities of 1,2 Benzisoxazol 3 Amine Derivatives

Anticonvulsant Activity

Derivatives of 1,2-benzisoxazol-3-amine have been extensively investigated for their ability to suppress seizures, culminating in the development of effective antiepileptic drugs.

Zonisamide (B549257) as a Key Derivative

Zonisamide, a synthetic 1,2-benzisoxazole-3-methanesulfonamide, is a prominent anticonvulsant drug derived from this chemical class. nih.govresearchgate.net It is recognized as a broad-spectrum anticonvulsant used in the treatment of various types of seizures, including partial-onset seizures, infantile spasms, and seizures associated with Lennox-Gastaut syndrome. researchgate.netnih.gov The initial development of 3-sulfamoylmethyl-1,2-benzisoxazole derivatives showed promising anticonvulsant activity in animal models, with zonisamide (referred to as AD-810 in early studies) emerging as a potent agent against maximal electroshock-induced seizures. nih.govresearchgate.net

Mechanisms of Action in Seizure Suppression

The anticonvulsant effects of zonisamide are attributed to its multifaceted mechanism of action, which involves the modulation of several key neuronal targets.

Voltage-Gated Sodium Channels: Zonisamide effectively blocks the repetitive firing of voltage-sensitive sodium channels. nih.govresearchgate.netpatsnap.com This action stabilizes neuronal membranes and prevents the propagation of seizure discharges. nih.govdrugbank.com

T-type Calcium Channels: The drug also reduces voltage-sensitive T-type calcium currents without significantly affecting L-type calcium currents. nih.govresearchgate.net This blockade of T-type calcium channels, which are involved in the rhythmic firing of thalamic neurons, contributes to its efficacy against certain seizure types, such as absence seizures. nih.govpatsnap.com

GABA Receptors: Zonisamide has been shown to modulate the release of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system. patsnap.com By enhancing GABAergic activity, zonisamide promotes inhibitory signaling, which helps to counteract the excessive neuronal firing characteristic of seizures. patsnap.com

While initially thought to act through the inhibition of carbonic anhydrase, similar to other sulfonamide drugs, this is not considered its primary mechanism for seizure suppression. nih.govpatsnap.com

Structure-Activity Relationships for Anticonvulsant Efficacy

Early research into 3-substituted 1,2-benzisoxazole (B1199462) derivatives provided insights into the relationship between their chemical structure and anticonvulsant activity. Studies on a series of 3-(sulfamoylmethyl)-1,2-benzisoxazole derivatives revealed several key findings:

The introduction of a halogen atom, such as chlorine or fluorine, at the 5-position of the benzisoxazole ring was found to increase anticonvulsant activity. nih.gov

Conversely, substitution on the sulfamoyl group generally led to a decrease in activity. nih.gov

Monoalkylation of the sulfamoyl group resulted in compounds whose activity was suggested to be a result of biotransformation back to the primary sulfonamide. nih.gov

These structure-activity relationship studies were instrumental in identifying 3-(sulfamoylmethyl)-1,2-benzisoxazole (zonisamide) as a highly promising anticonvulsant candidate due to its potent activity and favorable therapeutic index. nih.govnih.gov

Antipsychotic Potential

The 1,2-benzisoxazole core is also a foundational component of several atypical antipsychotic drugs used in the management of schizophrenia and other psychotic disorders.

Risperidone (B510) and Paliperidone

Risperidone and its active metabolite, paliperidone (9-hydroxyrisperidone), are key examples of 1,2-benzisoxazole derivatives with potent antipsychotic properties. nih.gov Both compounds are utilized in the treatment of schizophrenia and schizoaffective disorder. drugbank.comwikipedia.org Paliperidone is the major active metabolite of risperidone and differs structurally by the presence of a single hydroxyl group. nih.govnih.gov This minor structural difference leads to variations in their physicochemical properties and pharmacokinetic profiles. nih.gov

Receptor Binding Assays and Behavioral Screens

The therapeutic effects of risperidone and paliperidone are primarily mediated through their interaction with various neurotransmitter receptors in the brain. Receptor binding assays have been crucial in elucidating their pharmacological profiles.

Both risperidone and paliperidone exhibit high-affinity antagonism of central dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptors. drugbank.compharmacompass.com This dual antagonism is a hallmark of atypical antipsychotics and is believed to contribute to their efficacy in treating both the positive and negative symptoms of schizophrenia.

They also act as antagonists at alpha-1 and alpha-2 adrenergic receptors, as well as H1 histaminergic receptors, which may contribute to some of their therapeutic effects and side effect profiles. drugbank.comwikipedia.org

While their receptor binding characteristics are similar, subtle differences in their affinities and signaling profiles have been reported. nih.gov For instance, risperidone has shown a higher affinity for 5-HT2A receptors compared to D2 receptors. nih.gov

The table below summarizes the receptor binding affinities (Ki, nM) for risperidone and paliperidone at key receptors. Lower Ki values indicate higher binding affinity.

| Receptor | Risperidone (Ki, nM) | Paliperidone (Ki, nM) |

| Dopamine D2 | 3.13 - 4.8 | 4.8 - 5.9 |

| Serotonin 5-HT2A | 0.16 - 0.4 | 0.3 - 0.6 |

| Alpha-1 Adrenergic | 0.8 - 1.3 | 1.1 - 2.6 |

| Alpha-2 Adrenergic | 1.1 - 7.3 | 1.8 - 11 |

| Histamine H1 | 2.1 - 4.1 | 4.5 - 9.4 |

Data compiled from multiple sources.

Behavioral screens in animal models have further substantiated the antipsychotic potential of these compounds, demonstrating their ability to inhibit conditioned avoidance responses and antagonize dopamine agonist-induced behaviors, which are predictive of antipsychotic efficacy.

Interaction with Dopaminergic and Serotonergic Receptors (e.g., D2, 5-HT1A, 5-HT2A)

Derivatives of 1,2-benzisoxazole form the structural core of several atypical antipsychotic drugs, whose therapeutic efficacy is largely attributed to their unique interactions with dopaminergic and serotonergic receptor systems. These compounds, particularly the 3-(piperidin-4-yl)-1,2-benzisoxazole derivatives, are characterized as potent antagonists of both dopamine D2 and serotonin 5-HT2A receptors. ijpsr.inforesearchgate.net This dual antagonism is a hallmark of second-generation atypical antipsychotics. ijpsr.info

| Compound | Receptor Target | Binding Affinity (Ki, nM) | Functional Activity |

| Risperidone | D2 | High | Antagonist |

| 5-HT2A | High | Antagonist | |

| Iloperidone | D2 | High | Antagonist |

| 5-HT2A | High | Antagonist | |

| Paliperidone | D2 | High | Antagonist |

| 5-HT2A | High | Antagonist | |

| Compound 4 (1,3,5-triazine-methylpiperazine derivative) | 5-HT6 | 11 | High Affinity |

| 5-HT1A, 5-HT2A, 5-HT7b, D2L | Low | Significant Selectivity | |

| Compound 1 (Indazole-piperazine derivative) | D2 | Moderate | Antagonist |

| Compound 10 (Indazole-piperazine derivative) | D2 | Moderate | Antagonist |

This table presents a summary of the receptor binding profiles for selected 1,2-benzisoxazole derivatives and other related heterocyclic compounds, illustrating their interaction with key dopaminergic and serotonergic receptors. researchgate.netnih.gov

Atypical Antipsychotic Profiles and Movement Disorders

Atypical antipsychotics, also known as second-generation antipsychotics, were developed to provide at least the same level of efficacy as older, typical antipsychotics but with a reduced likelihood of causing severe side effects, particularly extrapyramidal symptoms (EPS) and tardive dyskinesia. neupsykey.com Benzisoxazole derivatives such as risperidone, paliperidone, and iloperidone are classified within this group. ijpsr.inforesearchgate.netneupsykey.com

The defining characteristic of atypical antipsychotics is their lower risk of inducing movement disorders. neupsykey.comnih.gov This improved profile is often attributed to their potent 5-HT2A receptor blockade relative to their D2 receptor blockade. neupsykey.com While these drugs represent an advancement in reducing EPS, the risk is not entirely eliminated and varies between specific agents. For example, risperidone, while effective, has not fully met the initial expectation of having as favorable an EPS profile as clozapine. neupsykey.com Clinical trial data confirm that atypical antipsychotics are associated with a reduced potential for inducing EPS. nih.govpsychiatrist.com Studies have shown that these drugs reduce all subtypes of acute EPS, lessen the frequency of patient dropouts due to these side effects, and decrease the need for concomitant antiparkinsonian medication. nih.govpsychiatrist.com

| Drug Class | Representative Drugs | Propensity for Movement Disorders (EPS) |

| Benzisoxazole Derivatives | Risperidone, Paliperidone, Iloperidone | Lower than typical antipsychotics, but some risk remains. ijpsr.infoneupsykey.compsychiatrist.com |

| Other Atypical Antipsychotics | Clozapine, Olanzapine, Quetiapine | Generally low risk; Clozapine is noted for its very low EPS liability. neupsykey.comnih.govpsychiatrist.com |

| Typical Antipsychotics | Haloperidol, Chlorpromazine | High risk of inducing acute EPS and tardive dyskinesia. |

This table compares the general risk of movement disorders associated with benzisoxazole derivatives against other classes of antipsychotics.

Anticancer and Antiproliferative Activities

In vitro Cytotoxicity against Cancer Cell Lines (e.g., A549, MCF7, HT-29)

Derivatives of 1,2-benzisoxazole and related heterocyclic structures have been investigated for their potential as anticancer agents. Research has demonstrated that these compounds can exhibit cytotoxic effects against various human cancer cell lines. For instance, certain benzimidazole derivatives have shown potent antiproliferative activity against lung (A549), liver (HepG2), breast (MCF-7), and colorectal (DLD-1) carcinoma cell lines. One study found a benzimidazole derivative, se-182, to have high cytotoxic effects against A549 and HepG2 cells, with IC50 values of 15.80 µM and 15.58 µM, respectively.

Similarly, benzoxazole-based amides and sulfonamides have been evaluated for their antiproliferative activity. One compound, 3f, was identified as the most cytotoxic, showing particular potency in the colorectal cancer cell lines HT-29 and HCT116. nih.gov Other studies on different heterocyclic compounds, such as 2H-1,4-benzoxazin-3(4H)-one linked 1,2,3-triazole derivatives, have also reported inhibitory activity against various human tumor cell lines. nih.gov

| Compound Class | Cell Line | IC50 Value |

| Benzimidazole derivative (se-182) | A549 (Lung Carcinoma) | 15.80 µM |

| MCF-7 (Breast Carcinoma) | - | |

| Benzoxazole (B165842) derivative (3f) | HT-29 (Colorectal Carcinoma) | Potent Cytotoxicity nih.gov |

| 2H-1,4-benzoxazin-3(4H)-one linked 1,2,3-triazole derivative (c18) | Huh-7 (Liver Carcinoma) | 19.05 µM nih.gov |

| Benzothiazole derivative (A) | A549 (Lung Carcinoma) | 68 µg/mL researchgate.net |

| Benzothiazole derivative (C) | A549 (Lung Carcinoma) | 121 µg/mL researchgate.net |

This table summarizes the in vitro cytotoxic activity of various benzisoxazole-related derivatives against selected human cancer cell lines, with IC50 values indicating the concentration required to inhibit 50% of cell growth.

Apoptosis Induction

A key mechanism through which anticancer compounds exert their cytotoxic effects is the induction of apoptosis, or programmed cell death. wjarr.com Research into benzisoxazole derivatives and related structures indicates their capability to trigger this process in cancer cells. For example, a benzoxazole-based compound (3f) was found to induce a concentration-dependent activation of caspases in colorectal cancer models. nih.gov Caspases are a family of proteases that are critical effectors of apoptosis. wjarr.com The activation of caspase-3, in particular, is a well-known biomarker indicating that the apoptotic pathway has been initiated. wjarr.com

Mechanistic studies of other related heterocyclic compounds have shown they can induce DNA damage, which is a common trigger for apoptosis. nih.gov Upregulation of proteins like γ-H2AX serves as an indicator of DNA damage, which in turn can lead to the activation of apoptotic pathways, evidenced by increased expression of molecules like caspase-7. nih.gov The ability of these compounds to initiate apoptosis makes them promising candidates for cancer therapy, as this is a desirable outcome in the elimination of malignant cells. wjarr.com

Prodrug Strategies (e.g., 1,2-Benzisoxazole Phosphorodiamidates)

To enhance the selectivity and efficacy of anticancer agents, prodrug strategies are often employed. One such approach involves the design of 1,2-benzisoxazole phosphorodiamidates as novel anticancer prodrugs that require bioreductive activation. acs.orgacs.org These compounds are designed to be relatively inactive until they reach the hypoxic (low oxygen) environment often found in solid tumors. acs.orgrsc.org

The activation mechanism involves the enzymatic reduction of the 1,2-benzisoxazole moiety, which leads to the cleavage of the N-O bond and the formation of an imine intermediate. acs.org This intermediate is then spontaneously hydrolyzed to a ketone metabolite, which facilitates the elimination of a cytotoxic agent, such as phosphoramide mustard. acs.orgacs.org This targeted release of the active drug within the tumor environment aims to maximize toxicity to cancer cells while minimizing damage to healthy tissues. Studies have shown that these prodrugs undergo reductive metabolism and generate alkylating activity, with the detection of ketone metabolites providing evidence for the proposed metabolic pathway. acs.org

Inhibition of Specific Enzymes (e.g., Pim-1 and -2 kinase, Glycogen Synthase Kinase-3β)

The anticancer activity of 1,2-benzisoxazole derivatives can also be attributed to their ability to inhibit specific enzymes that are crucial for cancer cell survival and proliferation. PIM kinases (PIM-1, -2, and -3) are serine/threonine kinases that play a significant role in cell proliferation and apoptosis and are overexpressed in various cancers. nih.govekb.eg The inhibition of PIM kinases has become a key target for cancer therapy. nih.govsemanticscholar.org Studies have identified various heterocyclic scaffolds that can act as PIM kinase inhibitors, with some compounds showing low nanomolar potency. semanticscholar.orguws.ac.uk

Another important enzyme target is Glycogen Synthase Kinase-3β (GSK-3β), a serine/threonine protein kinase involved in numerous cellular processes, including those linked to cancer. nih.gov A series of novel 3-benzisoxazolyl-4-indolyl-maleimides were synthesized and evaluated as GSK-3β inhibitors, with most of the compounds exhibiting high inhibitory potency. nih.gov For example, compound 7j was identified as a highly promising GSK-3β inhibitor with an IC50 value of 0.73 nM. nih.gov The ability of these derivatives to selectively inhibit kinases like PIM-1 and GSK-3β highlights a targeted approach to cancer therapy. semanticscholar.orgnih.gov

Antimicrobial Activities

Derivatives of this compound have demonstrated significant potential as antimicrobial agents, with studies revealing their efficacy against a variety of bacterial and fungal pathogens.

Research has shown that 1,2-Benzisoxazole derivatives possess broad-spectrum antibacterial activity. A series of synthesized piperidine (B6355638) conjugated benzisoxazole derivatives exhibited moderate to good antimicrobial activity against Gram-negative bacteria such as Escherichia coli, Klebsiella pneumoniae, and Salmonella typhi, as well as the Gram-positive bacterium Bacillus subtilis csic.esresearchgate.netdrugbank.com. Notably, compounds with dinitro substituents demonstrated the highest antibacterial activity drugbank.com.

In another study, newly synthesized benzisoxazole derivatives also showed moderate antibacterial action against E. coli, K. pneumoniae, S. typhi, and B. subtilis csic.es. Further investigations into a series of 1,2-Benzisoxazole derivatives revealed that specific compounds exhibited significant antibacterial activity against Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative) when compared to the standard drug Gentamycin nih.govnih.gov. The presence of electron-withdrawing groups, such as chloro and bromo functionalities, has been associated with excellent antimicrobial activity compared to electron-donating groups.

A naturally occurring 1,2-benzisoxazole, 3,6-dihydroxy-1,2-benzisoxazole, has been identified as a potent antibiotic against the multi-drug resistant Gram-negative pathogen Acinetobacter baumannii, with minimum inhibitory concentrations (MICs) as low as 6.25 μg/ml nih.govnih.gov. Interestingly, this compound was previously reported to have growth inhibitory effects against other Gram-negative bacteria but not Gram-positives nih.gov.

Table 1: Antibacterial Activity of this compound Derivatives

| Derivative Type | Bacterial Strain(s) | Activity Level | Reference(s) |

|---|---|---|---|

| Piperidine conjugated benzisoxazoles | E. coli, K. pneumoniae, S. typhi (Gram-negative), B. subtilis (Gram-positive) | Moderate to Good | csic.esresearchgate.netdrugbank.com |

| Benzisoxazole derivatives with dinitro substituents | Various bacteria | High | drugbank.com |

| General 1,2-Benzisoxazole derivatives | S. aureus (Gram-positive), E. coli (Gram-negative) | Significant | nih.govnih.gov |

| 3,6-dihydroxy-1,2-benzisoxazole | A. baumannii (Gram-negative) | Potent (MIC as low as 6.25 µg/ml) | nih.govnih.gov |

The antifungal properties of 1,2-Benzisoxazole derivatives have also been a subject of investigation. Studies on 3-substituted-2,1-benzisoxazole (anthranil) analogs demonstrated potential antifungal activity against Geotrichum candidum and Candida albicans rsc.org. Specifically, one compound showed a minimum inhibitory concentration (MIC) of 44.8 μM against G. candidum rsc.org.

Other research has focused on the development of benzoxazole derivatives, a related class of compounds, which have shown promise against various fungal species. For instance, benzoxazole amides have been synthesized and evaluated for their in vitro antifungal activity against Malassezia furfur, a pathogenic fungus associated with skin diseases researchgate.netmdpi.comnih.gov. Certain synthesized compounds in these studies demonstrated notable antifungal effects mdpi.comnih.gov.

Furthermore, some 1,2-benzisothiazole derivatives, which are structurally similar to benzisoxazoles, have shown potent and broad antifungal activity, particularly against yeasts and dermatophytes. In contrast, the corresponding 1,2-benzisoxazoles and 1,2-benzisoxazolin-3-ones considered in one study were found to be devoid of activity neurology.org. However, other studies on different benzoxazole derivatives have reported activity against various Candida species, including C. albicans, C. krusei, and C. tropicalis. One compound, in particular, exhibited a strong antimicrobial action against C. krusei with a MIC of 15.6 µg/mL.

Table 2: Antifungal Activity of 1,2-Benzisoxazole and Related Derivatives

| Derivative Type | Fungal Strain(s) | Activity Level | Reference(s) |

|---|---|---|---|

| 3-substituted-2,1-benzisoxazole (anthranil) analogs | Geotrichum candidum, Candida albicans | Potential (MIC of 44.8 μM for one compound against G. candidum) | rsc.org |

| Benzoxazole amides | Malassezia furfur | In vitro activity observed | researchgate.netmdpi.comnih.gov |

| Benzoxazole derivatives | Candida krusei | Strong (MIC of 15.6 µg/mL) | |

| Benzoxazole derivatives | Candida albicans, Candida tropicalis | Active |

The precise mechanisms of antimicrobial action for many this compound derivatives are still under investigation. However, some studies have begun to shed light on their potential modes of action. For the naturally occurring antibiotic 3,6-dihydroxy-1,2-benzisoxazole, its antibacterial effects against A. baumannii were found to be reversible by the supplementation of 4-hydroxybenzoate in minimal media nih.govnih.gov. This finding, combined with molecular modeling, suggests that two enzymes involved in metabolic pathways utilizing 4-hydroxybenzoate, namely chorismate pyruvate-lyase and 4-hydroxybenzoate octaprenyltransferase, could be potential targets for this compound nih.govnih.gov.

In the broader class of benzoxazole and benzothiazole derivatives, it has been suggested that their biological activity against Candida species may occur at the plasma membrane. In silico studies have also pointed towards the inhibition of HSP90 and aldehyde dehydrogenase as possible mechanisms for the antifungal activity of certain benzoxazole derivatives. While topoisomerase inhibition is a known mechanism for some antimicrobial agents, the available search results did not specifically link this mechanism to this compound derivatives.

Anti-inflammatory and Antioxidant Properties

Several studies have highlighted the anti-inflammatory and antioxidant potential of 1,2-Benzisoxazole derivatives. A series of newly synthesized benzisoxazole derivatives were evaluated for these properties, with some compounds bearing an electron-withdrawing nitro group showing good anti-inflammatory activity rsc.org. In a different study, certain 1,2-Benzisoxazole derivatives demonstrated significant in vitro anti-inflammatory activity, comparable to the standard drug Diclofenac sodium, using the HRBC membrane stabilization method nih.govnih.gov. Specifically, compounds with a nitro group exhibited the highest anti-inflammatory activity in both phospholipase A2 and lipoxygenase inhibition assays drugbank.com.

In terms of antioxidant activity, benzisoxazole derivatives with methyl and methoxy (B1213986) substituents have shown prominent antioxidant effects rsc.org. The antioxidant potential of various piperidine conjugated benzisoxazole derivatives has been assessed through assays such as DPPH scavenging, superoxide radical scavenging, and hydroxyl radical scavenging, with many of the tested compounds showing potent antioxidant activities researchgate.netdrugbank.com. Compounds with electron-donating groups like OCH3 and CH3 were found to exert good inhibitory activity in these radical scavenging assays drugbank.com.

Table 3: Anti-inflammatory and Antioxidant Activities of this compound Derivatives

| Derivative Type | Activity | Key Findings | Reference(s) |

|---|---|---|---|

| Benzisoxazoles with nitro group | Anti-inflammatory | Good activity | drugbank.comrsc.org |

| General 1,2-Benzisoxazole derivatives | Anti-inflammatory | Significant activity, comparable to Diclofenac sodium | nih.govnih.gov |

| Benzisoxazoles with methyl and methoxy groups | Antioxidant | Prominent activity | rsc.org |

| Piperidine conjugated benzisoxazoles | Antioxidant | Potent radical scavenging activity | researchgate.netdrugbank.com |

Activity in Metabolic Disorders (e.g., obesity, diabetes, metabolic syndrome, DPP-IV inhibition)

The potential of 1,2-Benzisoxazole derivatives in the management of metabolic disorders has been explored, with a particular focus on the inhibition of dipeptidyl peptidase-IV (DPP-IV). DPP-IV is a key enzyme in glucose metabolism, and its inhibition is a therapeutic strategy for type 2 diabetes.

A study focused on 1,2-benzisoxazole-3-acetamide (B1267419) derivatives as potential DPP-IV inhibitors. The research involved designing and synthesizing various derivatives, both with and without a glycine spacer. The inclusion of a glycine fragment in the amide side chain was found to improve the DPP-IV-inhibitory activity. Two of the synthesized compounds with a glycine spacer showed moderate activity for DPP-IV inhibition. This line of research suggests that the 1,2-benzisoxazole scaffold can be a promising starting point for the development of novel DPP-IV inhibitors.

Neurological and Neuroprotective Effects

The neurological effects of 1,2-benzisoxazole derivatives are exemplified by the well-established antiepileptic drug, zonisamide. Zonisamide is used as an adjunctive therapy for partial seizures in adults. Its mechanism of action is thought to involve the blockade of sodium and T-type calcium channels, which stabilizes neuronal membranes and suppresses hypersynchronization.

Beyond its anticonvulsant properties, zonisamide has demonstrated neuroprotective effects rsc.org. Preclinical studies have shown that zonisamide possesses free radical scavenging activities, offers protection against glutamate-induced neuronal damage, and can reduce hypoxic-ischemic brain damage. These neuroprotective mechanisms are not commonly seen in other antiseizure medications.

Research has indicated that zonisamide's neuroprotective effects may be mediated through its action on astrocytes rsc.org. It has been shown to increase glutathione (GSH) levels by enhancing the astroglial cystine transport system and promoting astroglial proliferation rsc.org. This increase in GSH, a key antioxidant, helps to protect against oxidative stress and has been shown to abrogate the reduction of nigrostriatal dopamine neurons in animal models of Parkinson's disease rsc.org. Consequently, zonisamide has been approved in Japan for the adjunctive treatment of Parkinson's disease.

Furthermore, new benzisoxazole derivatives are being rationally designed and investigated for their potential in treating neurodegenerative conditions like Alzheimer's disease. One study focused on developing multitarget-directed ligands by creating a hybrid of a known acetylcholinesterase inhibitor and a benzisoxazole moiety. A novel derivative was identified that displayed nanomolar inhibitory effects on acetylcholinesterase and high affinity for serotonin 5-HT4 receptors, both of which are important targets in Alzheimer's disease therapy nih.gov.

Treatment of Alzheimer's Disease and Memory Dysfunction

The potential of this compound derivatives in the management of Alzheimer's disease and other cognitive disorders is an active area of research. Alzheimer's disease is a progressive neurodegenerative disorder characterized by a decline in cognitive function, including memory loss. One of the key pathological features of the disease is the deficiency of the neurotransmitter acetylcholine.

Acetylcholinesterase Inhibition

A primary therapeutic strategy for Alzheimer's disease involves the inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of acetylcholine. By inhibiting AChE, the levels of acetylcholine in the brain can be increased, thereby enhancing cholinergic neurotransmission and improving cognitive function.

Several studies have demonstrated the potent AChE inhibitory activity of this compound derivatives. For instance, a series of N-benzylpiperidine benzisoxazoles has been shown to be potent and selective inhibitors of AChE. nih.gov The benzisoxazole heterocycle in these compounds serves as a bioisosteric replacement for the benzoyl functionality found in other classes of AChE inhibitors. nih.gov

In vitro studies have revealed that certain N-acetyl and morpholino derivatives of benzisoxazole exhibit particularly strong inhibition of AChE, with IC50 values in the nanomolar range. nih.gov For example, the N-acetyl derivative 1g and the morpholino derivative 1j displayed IC50 values of 3 nM and 0.8 nM, respectively. nih.gov These compounds also demonstrated high selectivity for AChE over butyrylcholinesterase (BChE), another enzyme involved in acetylcholine metabolism.

Furthermore, in vivo studies have shown that these derivatives can effectively increase acetylcholine levels in the brain and reverse memory deficits in animal models. For example, the N-acetyl derivative 1g was found to elevate total acetylcholine in the mouse forebrain in a dose-dependent manner and to reverse amnesia in a passive avoidance model. nih.gov

| Compound | AChE IC50 (nM) | Selectivity for AChE over BChE |

| Benzisoxazole 1g | 3 | > 1000-fold |

| Benzisoxazole 1j | 0.8 | > 1000-fold |

This table summarizes the in vitro acetylcholinesterase (AChE) inhibitory activity and selectivity of two notable this compound derivatives.

Protective Effects in Acute Spinal Cord Injury

Recent research has also explored the neuroprotective potential of this compound derivatives in the context of acute spinal cord injury (SCI). SCI is a devastating condition that often leads to permanent neurological deficits. The secondary injury cascade that follows the initial trauma, involving processes like inflammation, oxidative stress, and apoptosis, plays a crucial role in the extent of tissue damage.

Studies have suggested that benzimidazole derivatives, which share structural similarities with benzisoxazoles, may have therapeutic benefits in SCI. researchgate.net These compounds are thought to exert their protective effects by modulating inflammatory pathways and reducing neuronal cell death. While direct evidence for the use of this compound derivatives in SCI is still emerging, the promising results from related compounds warrant further investigation.

Interaction with Neurotransmitter Systems (e.g., GABA, glutamate)

The intricate balance between excitatory and inhibitory neurotransmission, primarily mediated by glutamate and gamma-aminobutyric acid (GABA) respectively, is crucial for normal brain function. frontiersin.org Dysregulation of these systems is implicated in a wide range of neurological and psychiatric disorders.

Glutamate is the main excitatory neurotransmitter in the central nervous system, while GABA is the primary inhibitory neurotransmitter. frontiersin.org The interplay between these two systems is fundamental for processes such as synaptic plasticity, learning, and memory. frontiersin.org An imbalance between glutamatergic and GABAergic signaling has been linked to conditions like epilepsy, schizophrenia, and anxiety. frontiersin.org

The paraventricular nucleus (PVN) of the hypothalamus is a key site for the integration of signals that modulate sympathetic outflow. Within the PVN, both glutamate and GABA play critical roles in regulating neuronal activity. Studies have shown that glutamate, acting via NMDA receptors, excites presympathetic neurons in the PVN, leading to an increase in sympathetic outflow. nih.gov This excitatory input is, in turn, tonically inhibited by a GABA-A receptor-mediated mechanism. nih.gov

While the direct interactions of this compound derivatives with the GABA and glutamate systems are not yet fully elucidated, their structural features suggest that they may have the potential to modulate these neurotransmitter systems. Further research is needed to explore this possibility and its potential therapeutic implications.

Other Noteworthy Biological Activities

In addition to their effects on the central nervous system, this compound derivatives have been investigated for other biological activities.

Antithrombotic Activity

Some studies have explored the potential of this compound derivatives as antithrombotic agents. Thrombosis, the formation of blood clots, is a major contributor to cardiovascular diseases such as heart attack and stroke. Antithrombotic drugs are used to prevent and treat these conditions by inhibiting platelet aggregation or the coagulation cascade.

While the research in this area is still in its early stages, the structural diversity of this compound derivatives makes them an interesting scaffold for the development of new antithrombotic agents.

Herbicidal Activities

Interestingly, some this compound derivatives have also been found to possess herbicidal properties. A study on N-α,α-dimethylbenzyl-1,2-benzisoxazole-3-acetamides revealed that these compounds exhibit significant herbicidal activity, particularly in paddy fields. tandfonline.com

The most potent compound identified in this study was N-α,α-dimethylbenzyl-2-bromo-(1,2-benzisoxazol-3-yl)acetamide (10a). tandfonline.com The herbicidal efficacy of these compounds was found to be influenced by the substituents on the benzisoxazole ring and the nature of the amide side chain.

| Compound | Herbicidal Activity Rating (50 g/a) |

| N-α,α-dimethylbenzyl-2-bromo-(1,2-benzisoxazol-3-yl)acetamide (10a) | High |

This table highlights the herbicidal activity of a specific 1,2-benzisoxazol-3-acetamide derivative.

Antiglycation Activity

Glycation is a non-enzymatic reaction between reducing sugars and the free amino groups of proteins, lipids, or nucleic acids, which leads to the formation of advanced glycation end products (AGEs). The accumulation of AGEs is implicated in the pathogenesis of various diseases, including diabetic complications, neurodegenerative disorders, and the aging process. Consequently, the identification of compounds that can inhibit glycation is an active area of therapeutic research.

While specific research on the antiglycation activity of this compound derivatives is not extensively detailed in available literature, significant investigations have been conducted on the bioisosteric class of benzoxazole derivatives. These studies reveal the potential of the fused heterocyclic ring system to interfere with the glycation process. A series of synthesized benzoxazole derivatives were evaluated for their potential to inhibit the formation of AGEs in vitro. researchgate.net Several of these compounds demonstrated noteworthy activity, with IC50 values indicating their potency as antiglycation agents. researchgate.net For instance, certain substituted benzoxazoles exhibited inhibitory capabilities comparable to or exceeding that of the standard inhibitor, rutin. The findings from these related heterocyclic structures suggest that the 1,2-benzisoxazole scaffold represents a promising framework for the development of novel antiglycation agents.

| Compound Class | Specific Derivative Example | Antiglycation Activity (IC50 in µM) | Reference |

|---|---|---|---|

| Benzimidazole Derivative | Compound 10 | 182.30 ± 1.20 | |

| Benzimidazole Derivative | Compound 2 | 240.50 ± 1.30 | |

| Benzimidazole Derivative | Compound 19 | 288.60 ± 1.30 | |

| Standard Inhibitor | Rutin | 295.09 ± 1.04 |

Immunomodulatory Effects

The immune system's intricate balance is crucial for health, and its dysregulation can lead to autoimmune diseases, chronic inflammation, or immunodeficiency. Immunomodulatory agents are substances that can modify the immune response, either by suppressing or stimulating its components. Derivatives of the isoxazole (B147169) and benzisoxazole core have been investigated for their potential to modulate immune functions. nih.govmdpi.com

Research into isoxazole derivatives has shown a range of immunomodulatory activities, including both immunosuppressive and immunostimulatory effects. nih.govmdpi.com For example, certain 5-amino-3-methyl-1,2-oxazole-4-carbohydrazide derivatives were found to stimulate the mitogen-induced proliferation of lymphocytes and increase the production of the pro-inflammatory cytokine Interleukin-1β (IL-1β) in peritoneal cell cultures. nih.govmdpi.com Conversely, other isoxazole derivatives, such as 5-amino-3-methyl-N-[(4-methylphenyl)methyl]-1,2-oxazole-4-carboxamide, demonstrated inhibitory effects on the humoral immune response in vitro and suppressed the production of Tumor Necrosis Factor-alpha (TNFα). nih.gov A study on new isoxazole derivatives showed that while they had weak effects on LPS-induced TNFα production, they exhibited dose-dependent suppression of phytohemagglutinin (PHA)-induced proliferation of human peripheral blood mononuclear cells (PBMC). science24.com

Furthermore, studies on the structurally related benzoxazole derivatives have highlighted their potential as anti-inflammatory agents. Certain bisbenzoxazole compounds were shown to cause a significant and substantial decrease in the production of pro-inflammatory cytokines TNF-α, IL-1β, and Interleukin-6 (IL-6) in stimulated mammalian macrophages. researchgate.net Another study on a specific benzoxazole derivative, referred to as compound 4, found that it strongly suppressed IL-6-STAT3 signaling. ewha.ac.kr This compound also inhibited the production of inflammatory cytokines such as Interferon-gamma (IFN-γ) and Interleukin-17 (IL-17) by effector T-cells, as well as allergic inflammatory cytokines like Interleukin-4 (IL-4), Interleukin-5 (IL-5), and Interleukin-13 (IL-13) produced by Th2 cells. ewha.ac.kr These findings collectively underscore the potential of the broader benzisoxazole class as a source of novel immunomodulatory drugs.

| Compound Class/Derivative | Model/Assay | Observed Immunomodulatory Effect | Reference |

|---|---|---|---|

| Isoxazole Derivatives (MZO-2) | PHA-induced PBMC proliferation | Strong, dose-dependent suppression | science24.com |

| Isoxazole Derivatives (MZA-1) | LPS-induced TNFα production | Weak inhibition | science24.com |

| 5-amino-3-methyl-1,2-oxazole-4-carbohydrazide | Mitogen-induced lymphocyte proliferation | Stimulatory effect | nih.govmdpi.com |

| 5-amino-3-methyl-1,2-oxazole-4-carbohydrazide | LPS-elicited IL-1β production | Increased production | nih.govmdpi.com |

| Benzoxazole Derivative (Compound 4) | IL-6-mediated STAT3 signaling | Strong suppression | ewha.ac.kr |

| Benzoxazole Derivative (Compound 4) | Effector T-cell cytokine production | Suppression of IFN-γ, IL-17, IL-4, IL-5, IL-13 | ewha.ac.kr |

| Bisbenzoxazole Derivatives (RHE 231, RHE 238) | LPS-stimulated macrophages | Significant decrease in TNF-α, IL-1β, IL-6 | researchgate.net |

Structure Activity Relationship Sar Studies and Drug Design Principles

Elucidating Key Pharmacophores and Binding Motifs

The 1,2-benzisoxazole (B1199462) nucleus is considered a "privileged scaffold" because it can interact with a wide array of biological targets with high affinity. nih.govresearchgate.net The key pharmacophoric features of this scaffold often include the fused benzene (B151609) and isoxazole (B147169) rings, which provide a rigid framework for the presentation of various functional groups. The nitrogen and oxygen atoms within the isoxazole ring can participate in hydrogen bonding and other non-covalent interactions with receptor sites.

For instance, in the design of antipsychotic agents, the 1,2-benzisoxazole moiety is often linked to a piperidine (B6355638) or piperazine (B1678402) ring. This combination has proven effective in targeting dopamine (B1211576) and serotonin (B10506) receptors. nih.govmdpi.com A notable example is the introduction of a 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole (B18052) residue, which is a common pharmacophore aimed at enhancing affinity for the 5-HT1A receptor and serotonin transporter (SERT). mdpi.com

Impact of Substituents on Biological Activity and Selectivity

The biological activity and selectivity of 1,2-benzisoxazol-3-amine derivatives can be significantly modulated by the nature and position of substituents on both the benzisoxazole ring and the amine function.

Substituents on the Benzisoxazole Ring:

Halogenation: The introduction of a halogen, such as fluorine or chlorine, at the 5- or 6-position of the benzisoxazole ring can influence lipophilicity and metabolic stability. For example, the presence of a 6-fluoro group is a common feature in many CNS-active benzisoxazole derivatives, potentially enhancing brain penetration. mdpi.com Studies on anticonvulsant 3-(sulfamoylmethyl)-1,2-benzisoxazole derivatives revealed that introducing a halogen at the 5-position increased both activity and neurotoxicity. nih.gov

Electron-donating vs. Electron-withdrawing Groups: The electronic properties of substituents impact the reactivity and binding affinity of the molecule. Electron-withdrawing groups can enhance the acidity of nearby protons and influence pKa values, which is critical for receptor interaction. chim.it Conversely, electron-donating groups can modulate the electron density of the aromatic system, affecting its interaction with biological targets. Research on antibacterial 3,6-dihydroxy-1,2-benzisoxazole showed that a hydrogen-bond donor substituent at the C6 position, particularly a hydroxyl group, was crucial for its antibacterial effects, while a methoxy (B1213986) group at the same position led to a dramatic decrease in potency. nih.gov

Substituents on the 3-Amino Group:

The nature of the substituent on the 3-amino group plays a pivotal role in defining the pharmacological profile.

Alkyl and Aryl Groups: Simple alkyl or aryl substitutions can alter the steric bulk and lipophilicity of the molecule, thereby influencing its fit within a binding pocket and its pharmacokinetic properties.

Heterocyclic Rings: The incorporation of heterocyclic rings, such as piperidine, piperazine, or pyrrolidine (B122466), is a common strategy to introduce basic nitrogen atoms that can form salt bridges and engage in specific interactions with receptor residues. nih.gov For example, in a series of anticancer compounds, the basicity of morpholine (B109124) and pyrrolidine rings attached to the benzisoxazole core was suggested to contribute to their inhibitory activity. nih.gov

The following table summarizes the impact of various substituents on the biological activity of 1,2-benzisoxazole derivatives based on selected studies.

| Scaffold/Derivative | Substituent | Position | Observed Effect | Biological Activity | Reference |

| 3-(Sulfamoylmethyl)-1,2-benzisoxazole | Halogen | 5 | Increased activity and neurotoxicity | Anticonvulsant | nih.gov |

| 3-(Sulfamoylmethyl)-1,2-benzisoxazole | Sulfamoyl group | Substitution on sulfamoyl | Decreased activity | Anticonvulsant | nih.gov |

| 3,6-dihydroxy-1,2-benzisoxazole | Hydroxyl | 6 | Required for antibacterial effect | Antibacterial | nih.gov |

| 3,6-dihydroxy-1,2-benzisoxazole | Methoxy | 6 | Dramatically decreased potency | Antibacterial | nih.gov |

| 3,6-dihydroxy-1,2-benzisoxazole | Amino | 6 | Less potent than hydroxyl | Antibacterial | nih.gov |

| 1,2-benzisoxazole derivatives | Morpholine/Pyrrolidine ring | 3 | Contributed to inhibitory activity | Anticancer | nih.gov |

| 1,2-benzisoxazole derivatives | Difluorophenyl ring | 3 | Moderate antiproliferation | Anticancer | nih.gov |

Conformational Analysis and Molecular Interactions

The three-dimensional conformation of this compound derivatives is critical for their interaction with biological targets. Conformational analysis, often performed using computational methods and experimental techniques like X-ray crystallography and NMR spectroscopy, helps to understand the preferred spatial arrangement of the molecule. researchgate.netethz.ch

Bioisosteric Replacements in Drug Design

Bioisosterism, the strategy of replacing a functional group with another that has similar physicochemical properties, is a powerful tool in medicinal chemistry to optimize potency, selectivity, and pharmacokinetic profiles. drughunter.comresearchgate.netufrj.br The 1,2-benzisoxazole scaffold itself is considered a bioisostere for other aromatic systems like indole, indazole, and benzisothiazole. tandfonline.com

In the context of this compound derivatives, bioisosteric replacements can be applied to various parts of the molecule:

Amine Bioisosteres: The 3-amino group can be replaced with other functionalities that can act as hydrogen bond donors or acceptors. For example, a hydroxyl group can sometimes substitute for an amino group. u-tokyo.ac.jp

Ring Bioisosteres: The benzisoxazole ring can be replaced by other bicyclic heteroaromatic systems to explore different binding modes or to improve properties like metabolic stability.